molecular formula C10H13BrN2O B114847 1-(5-Bromopyridin-2-yl)piperidin-4-ol CAS No. 149806-52-0

1-(5-Bromopyridin-2-yl)piperidin-4-ol

Cat. No. B114847
M. Wt: 257.13 g/mol
InChI Key: LSGWHPYPLCIXCK-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)piperidin-4-ol” is a chemical compound with the empirical formula C10H13BrN2O and a molecular weight of 257.13 . It is a solid substance . The compound is part of a class of chemical compounds known as piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, serve as precursors to the piperidine ring . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The SMILES string of “1-(5-Bromopyridin-2-yl)piperidin-4-ol” is OC1CCCN(C2=CC=C(C=N2)Br)C1 . The InChI is 1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 .


Chemical Reactions Analysis

Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .


Physical And Chemical Properties Analysis

“1-(5-Bromopyridin-2-yl)piperidin-4-ol” is a solid substance . It has an empirical formula of C10H13BrN2O and a molecular weight of 257.13 .

Scientific Research Applications

Synthesis Methods

  • A convenient method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which includes the reaction of azoles with 3- and 4-bromopyridines, was developed by Shevchuk et al. (2012) in "A Convenient Synthesis of (1H-Azol-1-yl)piperidines" (Shevchuk et al., 2012).
  • Micouin et al. (1994) described the asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams in "Asymmetric synthesis. XXXI: Synthesis of 2-substituted piperazines from chiral non-racemic lactams" (Micouin et al., 1994).

Structural Characterization and Biological Activity

  • Weis et al. (2003) in "Synthesis of new analogues of diphenylpyraline" explored the synthesis of isomeric piperidin-4-ols and their N-methylation to 2-substituted 1-methylpiperidin-4-ols, examining their antimycobacterial activity (Weis et al., 2003).
  • Li et al. (2015) studied the synthesis, crystal structure, and biological activity of a compound containing a piperidin-4-yl structure in "Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide" (Li et al., 2015).

Antibacterial Evaluation

  • Aziz-ur-Rehman et al. (2017) conducted antibacterial evaluations of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides in "SYNTHESIS, SPECTRAL ANALYSIS AND ANTIBACTERIAL EVALUATION OF 5-SUBSTITUTED-1,3,4- OXADIAZOL-2-YL 4-(4-METHYLPIPERIDIN-1-YLSULFONYL)BENZYL SULFIDES" (Aziz-ur-Rehman et al., 2017).

Other Applications

  • The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of importance in medicinal chemistry, was proposed by Smaliy et al. (2011) in "Simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine" (Smaliy et al., 2011).

Safety And Hazards

The safety information available indicates that “1-(5-Bromopyridin-2-yl)piperidin-4-ol” is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be avoided .

Future Directions

Piperidones, including “1-(5-Bromopyridin-2-yl)piperidin-4-ol”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the varied biological properties of these compounds .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWHPYPLCIXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619662
Record name 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)piperidin-4-ol

CAS RN

149806-52-0
Record name 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-dibromopyridine (100 mg, 0.42 mmol), 4-hydroxypiperidine (49 mg, 0.46 mmol) and K2CO3 (64 mg, 0.46 mmol) in ethanol (4 mL) was heated to 110° C. for 52 h. The crude reaction mixture was concentrated under reduced pressure to dryness and the residue was treated with water. Crude product was collected by vacuum filtration and purified by flash chromatography using EtOAc/hexanes (1:4 to 2:3) to give the title compound as a white solid (533 mg, 41%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=2.2 Hz, 1H), 7.53 (dd, J=9.0, 2.3 Hz, 1H), 6.59 (d, J=9.0 Hz, 1H), 4.04-3.94 (m, 3H), 3.18 (t, J=11 Hz, 2H), 2.00-1.95 (m, 2H), 1.63-1.54 (m, 2H); MS ESI 256.9 [M+H]+, calcd for [C10H13BrN2O+H]+ 257.02.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

In 100 ml of 1-methyl-2-pyrrolidone was dissolved 10 g of 2,5-dibromopyridine which was then added with 5.2 g of 4-hydroxypiperidine, along with 17.5 g of potassium carbonate at room temperature. Reaction was conducted at 100° C. for 3 hours with stirring. After completion of the reaction, the same post-treatment as in Preparation Example 13 was carried out to obtain the title compound. 9 g.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Pola - 2022 - search.proquest.com
Design, Synthesis and Biological Evaluation of Novel GPR-119 Agonist for the Treatment of Type 2 Diabetes Mellitus Abstract This thesis is the upshot of my Ph. D. study at Zydus …
Number of citations: 0 search.proquest.com
PB SAMPSON, S LI, Y LIU, HW PAULS, LG EDWARDS… - ic.gc.ca
La présente invention concerne un composé représenté par la formule structurale suivante et ses sels pharmaceutiquement acceptables: Les composés représentés par cette formule …
Number of citations: 2 www.ic.gc.ca

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